![molecular formula C15H18N2O4 B4887901 N-[3-(2-furoylamino)-2,2-dimethylpropyl]-2-furamide](/img/structure/B4887901.png)
N-[3-(2-furoylamino)-2,2-dimethylpropyl]-2-furamide
Vue d'ensemble
Description
N-[3-(2-furoylamino)-2,2-dimethylpropyl]-2-furamide, commonly known as FFA4 agonist, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a selective agonist of the free fatty acid receptor 4 (FFA4), also known as GPR120, which is a G protein-coupled receptor expressed in various tissues, including adipose tissue, pancreas, and immune cells. FFA4 agonist has been found to have anti-inflammatory, anti-diabetic, and anti-obesity effects, making it a promising candidate for drug development.
Mécanisme D'action
FFA4 agonist exerts its effects by binding to and activating FFA4, which is expressed in various tissues, including adipose tissue, pancreas, and immune cells. Upon activation, FFA4 activates various signaling pathways, including the Gαq/11 pathway, which leads to the activation of protein kinase C (PKC) and calcium mobilization, and the Gαs pathway, which leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). These signaling pathways mediate the various physiological effects of FFA4 agonist, including its anti-inflammatory, anti-diabetic, and anti-obesity effects.
Biochemical and Physiological Effects:
FFA4 agonist has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines in immune cells, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. FFA4 agonist has also been found to improve glucose homeostasis and insulin sensitivity in animal models of diabetes by increasing glucose uptake and insulin secretion in pancreatic beta cells. In addition, FFA4 agonist has been found to have anti-obesity effects by promoting the browning of white adipose tissue and increasing energy expenditure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using FFA4 agonist in lab experiments is its selectivity for FFA4, which allows for specific modulation of FFA4 signaling pathways. FFA4 agonist is also relatively stable and easy to synthesize, making it a cost-effective research tool. However, one limitation of using FFA4 agonist in lab experiments is its potential off-target effects, which may complicate interpretation of results. In addition, FFA4 agonist may have different effects in different species or cell types, which may limit the generalizability of results.
Orientations Futures
There are several future directions for research on FFA4 agonist. One area of interest is the development of FFA4 agonist as a therapeutic agent for inflammatory diseases, such as inflammatory bowel disease and rheumatoid arthritis. Another area of interest is the role of FFA4 signaling in metabolic diseases, such as diabetes and obesity, and the potential for FFA4 agonist as a treatment for these conditions. In addition, further research is needed to elucidate the molecular mechanisms underlying the effects of FFA4 agonist, including the downstream signaling pathways and the role of FFA4 in different cell types and tissues.
Applications De Recherche Scientifique
FFA4 agonist has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory effects by inhibiting the activation of pro-inflammatory signaling pathways in immune cells. FFA4 agonist has also been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes. In addition, FFA4 agonist has been found to have anti-obesity effects by promoting the browning of white adipose tissue and increasing energy expenditure.
Propriétés
IUPAC Name |
N-[3-(furan-2-carbonylamino)-2,2-dimethylpropyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,9-16-13(18)11-5-3-7-20-11)10-17-14(19)12-6-4-8-21-12/h3-8H,9-10H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYYPZOWVDJWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=CO1)CNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(2,2-dimethylpropane-1,3-diyl)difuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



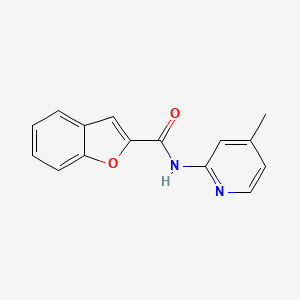
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-methylbenzyl)benzamide](/img/structure/B4887828.png)

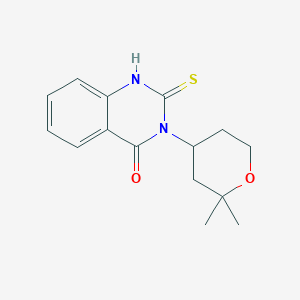
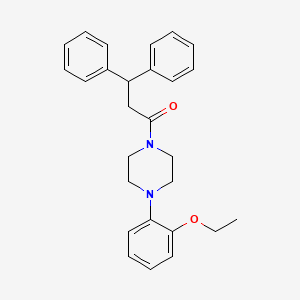
![2-[(dibenzo[b,d]furan-3-ylimino)methyl]-4,6-diiodophenol](/img/structure/B4887857.png)
![cyclohexyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4887877.png)
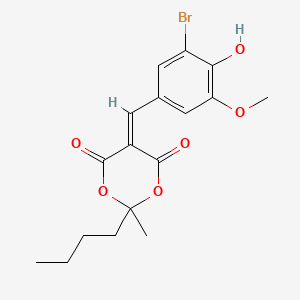

![1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4887891.png)
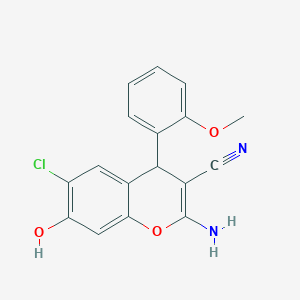
![2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4887912.png)
![N-[(dibenzylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B4887925.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4887933.png)